Diethyl 2-benzyl-3-oxosuccinate
Description
Diethyl 2-benzyl-3-oxosuccinate is an organic compound with the molecular formula C15H18O5. It is a diethyl ester derivative of 2-benzyl-3-oxosuccinic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Properties
IUPAC Name |
diethyl 2-benzyl-3-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-3-19-14(17)12(13(16)15(18)20-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDRYRTMRREKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293914 | |
| Record name | diethyl 2-benzyl-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-87-0 | |
| Record name | NSC92990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-benzyl-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-benzyl-3-oxosuccinate can be synthesized through the esterification of 2-benzyl-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-benzyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces diethyl 2-benzyl-3-carboxysuccinate.
Reduction: Yields diethyl 2-benzyl-3-hydroxysuccinate.
Substitution: Results in substituted benzyl derivatives.
Scientific Research Applications
Diethyl 2-benzyl-3-oxosuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-benzyl-3-oxosuccinate involves its interaction with specific molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can modulate various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Diethyl oxalpropionate
- Diethyl oxalacetate sodium salt
- Diethyl 2-acetyl-3-ethylsuccinate
Uniqueness
Diethyl 2-benzyl-3-oxosuccinate is unique due to its benzyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature makes it a valuable intermediate in synthetic chemistry and a candidate for further biological studies .
Biological Activity
Diethyl 2-benzyl-3-oxosuccinate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant studies and data.
Compound Overview
- Molecular Formula : C15H18O5
- CAS Number : 54670-87-0
- Structure : The compound features a benzyl group attached to a succinate backbone, which contributes to its distinct reactivity and biological properties.
Synthesis
This compound can be synthesized through the esterification of 2-benzyl-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The keto group in the compound can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis under different pH conditions. These interactions may modulate various biochemical pathways and enzyme activities.
Antiviral Properties
Recent studies have indicated that derivatives of oxosuccinates, including this compound, may exhibit antiviral properties. For example, compounds with similar structures have been shown to inhibit viral cysteine proteases, which are crucial for viral replication. This suggests potential therapeutic applications in treating viral infections .
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could act as an inhibitor, affecting enzyme kinetics and potentially leading to altered metabolic states in treated cells.
-
Antiviral Activity :
- In a comparative analysis of various oxosuccinate derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The study provided IC50 values indicating effective concentrations required for inhibition, highlighting its potential as a lead compound for antiviral drug development .
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| This compound | Benzyl group | Antiviral activity |
| Diethyl oxalpropionate | No benzyl group | Moderate cytotoxicity |
| Diethyl 2-acetyl-3-ethylsuccinate | Acetyl group | Low antiviral activity |
The presence of the benzyl group in this compound distinguishes it from other similar compounds, enhancing its reactivity and biological potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
